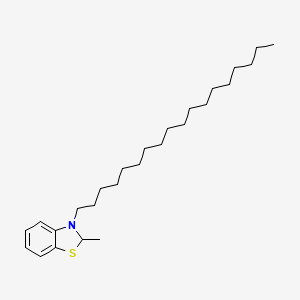
2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 2-position and an octadecyl group at the 3-position of the dihydrobenzothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with octadecanal in the presence of a catalyst such as iodine in dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is becoming more prevalent in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydrobenzothiazole derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, alkyl groups using reagents like halogens, nitrating agents, and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated, nitrated, and alkylated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antimicrobial effects. The compound can also interact with cellular membranes, disrupting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzothiazole
- 3-Methyl-2,3-dihydro-1,3-benzothiazole
- 2-Methylene-3-octadecyl-2,3-dihydro-1,3-benzothiazole
Uniqueness
2-Methyl-3-octadecyl-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in materials science and drug delivery.
Propiedades
Número CAS |
138593-65-4 |
|---|---|
Fórmula molecular |
C26H45NS |
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
2-methyl-3-octadecyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C26H45NS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-27-24(2)28-26-22-19-18-21-25(26)27/h18-19,21-22,24H,3-17,20,23H2,1-2H3 |
Clave InChI |
HBKVQTQWBAPPCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C(SC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


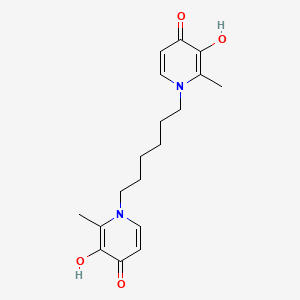
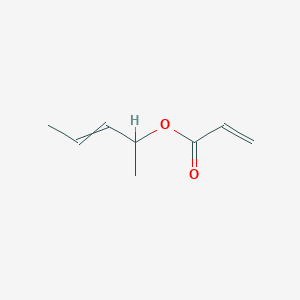
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)

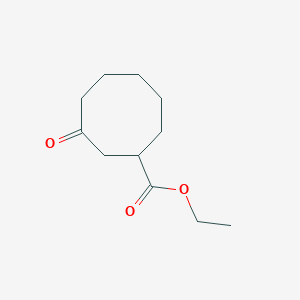
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)

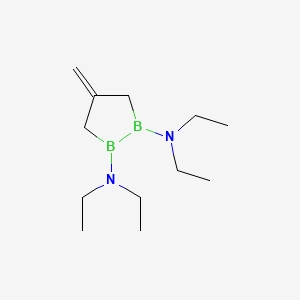
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)

